5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione
Description
5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a sulfur-rich heterocyclic compound featuring a pyrrolo-annulated dithiolothione core substituted with a 4-iodophenyl group. This structural motif places it within a broader class of electron-deficient or electron-donor systems, which are pivotal in supramolecular chemistry and materials science .
Properties
CAS No. |
923275-89-2 |
|---|---|
Molecular Formula |
C11H6INS3 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5-(4-iodophenyl)-[1,3]dithiolo[4,5-c]pyrrole-2-thione |
InChI |
InChI=1S/C11H6INS3/c12-7-1-3-8(4-2-7)13-5-9-10(6-13)16-11(14)15-9/h1-6H |
InChI Key |
HYRPQYSAGNLGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C(=C2)SC(=S)S3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione typically involves the cycloaddition of polycyclic dithiolethiones to maleimides . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(4-Iodophenyl)-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione exerts its effects is not fully understood. it is believed to interact with molecular targets through its thione and iodophenyl groups, potentially affecting various biochemical pathways . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structural and Electronic Properties
Table 1: Key Substituent-Dependent Properties
- In contrast, the pyridyl substituent in enables metal coordination via nitrogen lone pairs, a feature absent in iodophenyl derivatives.
- Crystallography: The methylphenylsulfonyl analog crystallizes in a monoclinic system with π-stacking interactions, as reported in Acta Crystallographica . The iodophenyl variant is anticipated to exhibit denser packing due to iodine’s van der Waals radius and halogen-bonding propensity.
Spectroscopic and Electrochemical Data
Table 3: Spectroscopic and Redox Properties
- The iodophenyl derivative’s UV-Vis spectrum is expected to exhibit bathochromic shifts compared to sulfonyl analogs due to iodine’s heavy atom effect.
- Electrochemical data for pyridyl and pentylthio derivatives suggest tunable redox behavior, with the iodophenyl variant likely displaying intermediate potentials.
Biological Activity
5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione (CAS Number: 59089-88-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound features a dithiolo-pyrrole core with an iodophenyl substituent, which may influence its reactivity and biological interactions. The molecular formula is with a molecular weight of 296.29 g/mol. Its structural properties contribute to its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to possess anti-mitotic properties by disrupting microtubule formation, thereby inhibiting cancer cell proliferation. A study evaluating various pyrrole derivatives found that certain compounds demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications like the introduction of iodine might enhance these effects due to increased electron-withdrawing capacity and improved lipophilicity .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Cell Division : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase.
- Apoptosis Induction : Studies suggest that some pyrrole derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Reactive Oxygen Species (ROS) Generation : The presence of sulfur in the dithiolo structure may facilitate ROS production, contributing to oxidative stress in cancer cells and promoting apoptosis.
Study 1: Antitumor Activity
In a comparative study on various pyrrole derivatives, this compound was evaluated for its cytotoxicity against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to both apoptosis and necrosis pathways activated by ROS generation.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study 2: Synergistic Effects
A recent study explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments. The study highlighted the potential for using this compound as an adjuvant therapy in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
